

An In-depth Technical Guide to Hexyl 4-hydroxybenzoate-d4

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Compound of Interest

Compound Name: Hexyl 4-hydroxybenzoate-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hexyl 4-hydroxybenzoate-d4**, a deuterated analog of the common preservative hexylparaben. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its physicochemical properties, analytical methodologies, and biological interactions.

Core Data Presentation

Quantitative data for **Hexyl 4-hydroxybenzoate-d4** and its non-deuterated counterpart are summarized in the table below for easy comparison.

Property	Hexyl 4-hydroxybenzoate-d4	Hexyl 4-hydroxybenzoate
Molecular Formula	C ₁₃ D ₄ H ₁₄ O ₃	C ₁₃ H ₁₈ O ₃ [1]
Molecular Weight	226.305 g/mol	222.28 g/mol [1]
CAS Number	2241800-08-6	1083-27-8 [1]
Synonyms	n-Hexyl 4-Hydroxybenzoate-2,3,5,6-d4, Hexylparaben-d4	Hexylparaben, 4-Hydroxybenzoic acid hexyl ester

Experimental Protocols

Detailed methodologies for the analysis of **Hexyl 4-hydroxybenzoate-d4** are crucial for accurate quantification and characterization in research and development. Below are representative protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, based on established methods for paraben analysis.

Protocol 1: Quantitative Analysis by LC-MS/MS

This protocol outlines a method for the quantification of **Hexyl 4-hydroxybenzoate-d4** in a biological matrix, such as human serum, using a deuterated internal standard for enhanced accuracy.

1. Sample Preparation:

- To 50 µL of serum in a 96-well plate, add 50 µL of a solution containing MQ water, methanol, and 0.01 N sodium hydroxide (75:20:5 v/v/v).
- Add 20 µL of an internal standard solution containing a known concentration of a different deuterated paraben (e.g., Propyl 4-hydroxybenzoate-d7) dissolved in 50:50 methanol:water.
- Add 150 µL of acetonitrile to precipitate proteins.
- Mix thoroughly and apply a positive pressure manifold to separate the supernatant from the precipitate.
- Collect the supernatant and dry it under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase:

- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Negative ESI.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **Hexyl 4-hydroxybenzoate-d4**: Precursor ion (m/z) 225.1 \rightarrow Product ion (m/z) 139.0
 - Internal Standard: (e.g., Propyl 4-hydroxybenzoate-d7): Precursor ion (m/z) 186.1 \rightarrow Product ion (m/z) 99.0

3. Data Analysis:

- Quantify the concentration of **Hexyl 4-hydroxybenzoate-d4** by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Protocol 2: Structural Characterization by NMR Spectroscopy

This protocol provides a general procedure for the structural confirmation of **Hexyl 4-hydroxybenzoate-d4** using ^1H and ^{13}C NMR.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **Hexyl 4-hydroxybenzoate-d4** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) in an NMR tube.

2. NMR Instrumentation and Parameters:

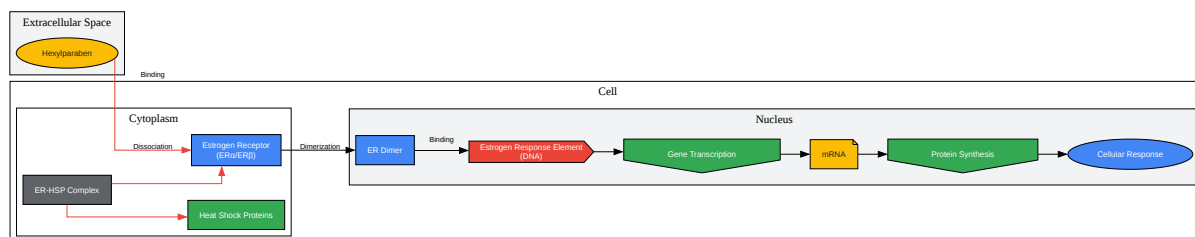
- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32 scans, 1-2 second relaxation delay.
 - The absence of signals in the aromatic region corresponding to the deuterated positions (2,3,5,6) will confirm the isotopic labeling.
- ^{13}C NMR:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - The carbon signals at the deuterated positions will show a characteristic splitting pattern (a triplet for a C-D bond) or a significantly reduced intensity.

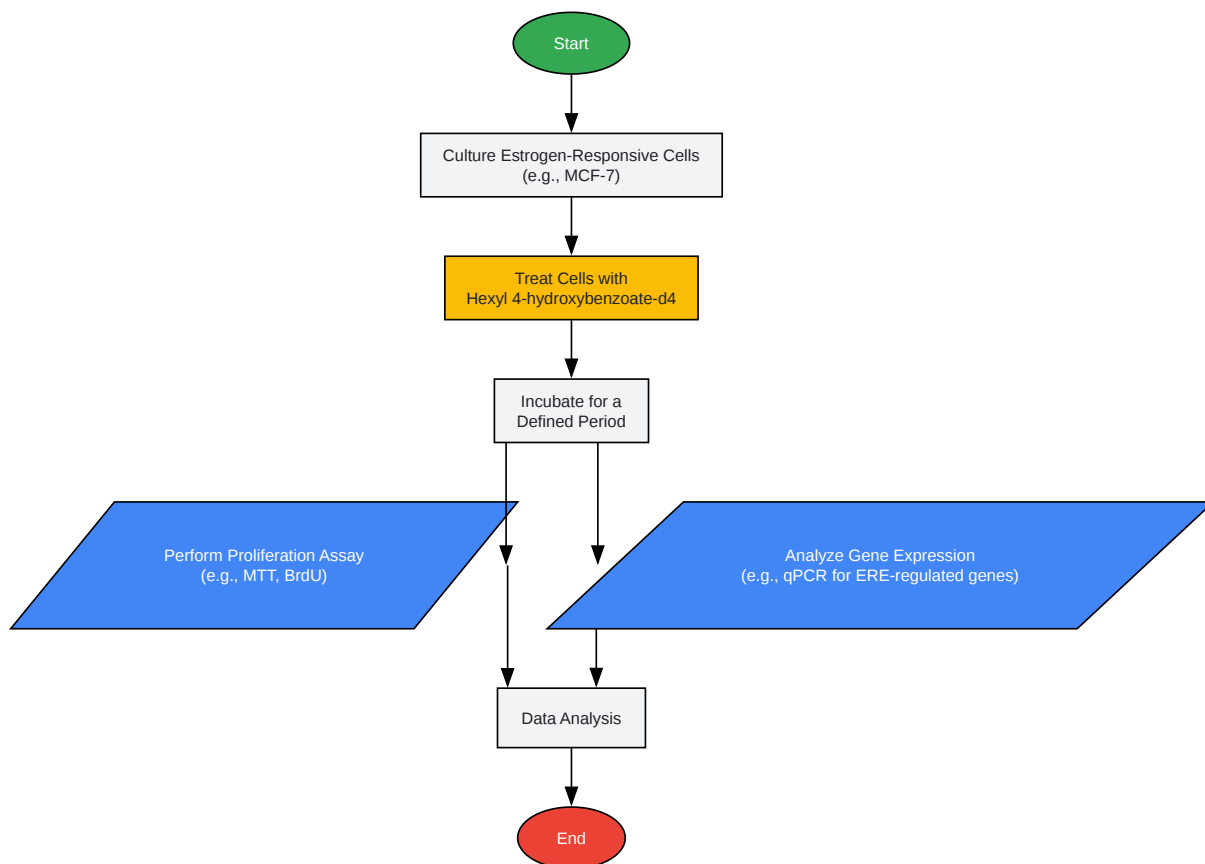
Signaling Pathway Interactions

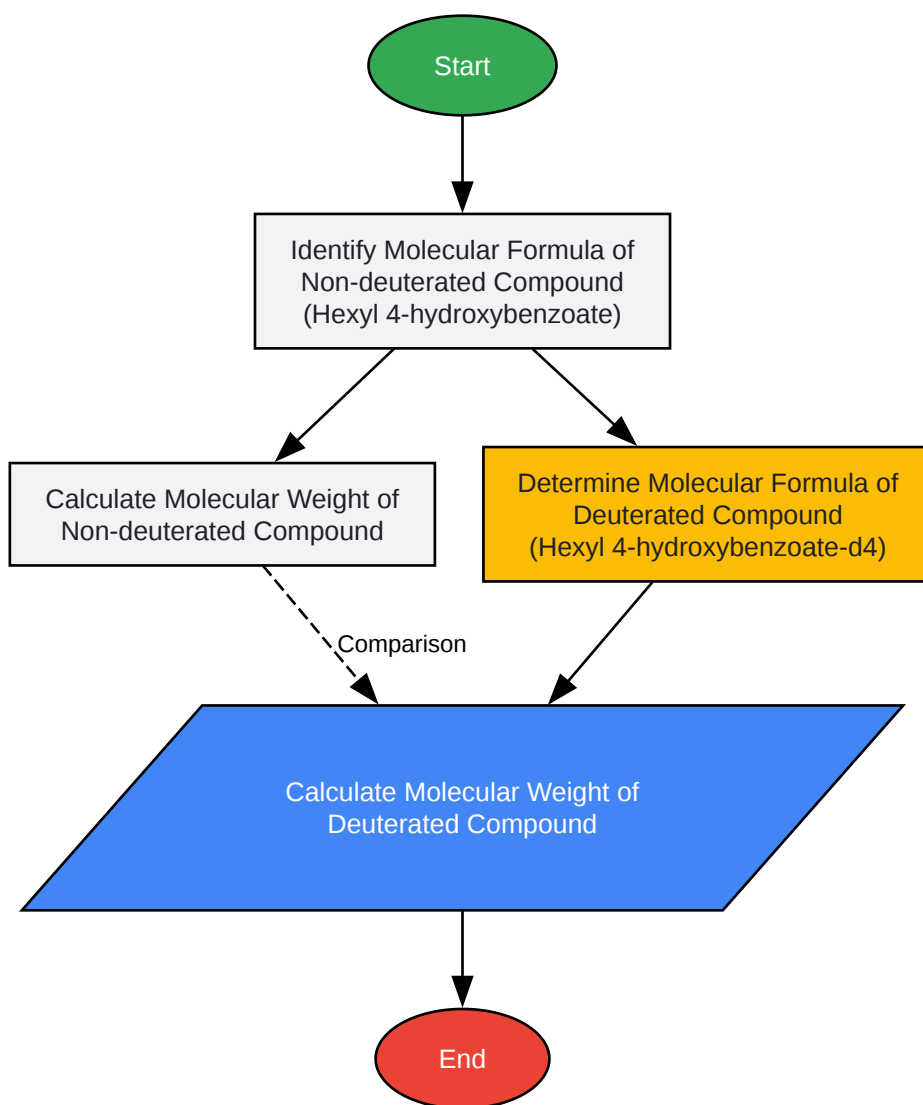
Hexylparaben, the non-deuterated analog of **Hexyl 4-hydroxybenzoate-d4**, is known to be an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system, and parabens, in particular, have been shown to exhibit weak estrogenic activity.^{[2][3]} This activity is primarily mediated through their interaction with estrogen receptors (ERs), specifically ER α and ER β .

The binding of hexylparaben to estrogen receptors can initiate a signaling cascade that mimics the effects of the natural hormone estradiol. This can lead to the regulation of gene expression typically controlled by estrogen.

Below is a diagram illustrating the estrogen receptor signaling pathway and the point of interference by hexylparaben.







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